A Technical Guide to Fmoc-D-Val-OH: Properties and Applications in Peptide Synthesis
A Technical Guide to Fmoc-D-Val-OH: Properties and Applications in Peptide Synthesis
Fmoc-D-Val-OH is a protected form of the D-isomer of the amino acid valine, a critical building block in the synthesis of peptides and proteins for research and pharmaceutical development. The attachment of the fluorenylmethyloxycarbonyl (Fmoc) group to the amine of D-valine provides a temporary protective shield, preventing unwanted reactions during the stepwise assembly of the peptide chain. This guide provides an in-depth overview of its chemical properties, its primary application in solid-phase peptide synthesis (SPPS), and a generalized experimental workflow for its use.
Core Chemical and Physical Properties
The fundamental properties of Fmoc-D-Val-OH are summarized below. This data is essential for researchers in calculating molar equivalents for synthesis reactions and for the characterization of the final peptide products.
| Identifier | Value | References |
| CAS Number | 84624-17-9 | [1][2][3][4] |
| Molecular Weight | 339.39 g/mol | [1][2][3][4][5] |
| Molecular Formula | C₂₀H₂₁NO₄ | [1][2][3][5] |
| Synonyms | N-(9-Fluorenylmethoxycarbonyl)-D-valine, Fmoc-D-valine | [3] |
| Appearance | White to light yellow solid | [5] |
| Purity | Typically ≥98.0% (by HPLC) | [3][6] |
| Solubility | Soluble in DMSO (e.g., 90-100 mg/mL) | [5][6] |
| Storage Conditions | Powder: -20°C for up to 3 years, 4°C for up to 2 years. In solvent: -80°C for up to 6 months, -20°C for up to 1 month. | [6] |
Role in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-Val-OH is a cornerstone reagent in Fmoc-based solid-phase peptide synthesis, a technique that revolutionized the custom synthesis of peptides. In this methodology, the peptide chain is assembled step-by-step while one end is anchored to a solid support (resin). The Fmoc protecting group on the amino acid is base-labile, meaning it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). This selective removal is orthogonal to the acid-labile protecting groups often used for the amino acid side chains and for cleaving the final peptide from the resin, allowing for the precise and controlled elongation of the peptide.
The use of D-amino acids, such as D-valine, is of particular interest in drug development. Peptides incorporating D-amino acids often exhibit increased resistance to proteolytic degradation by enzymes in the body, leading to a longer biological half-life. They can also confer specific conformational properties to the peptide, which can be crucial for its biological activity.
Generalized Experimental Protocol for Fmoc-D-Val-OH Coupling in SPPS
The following is a generalized protocol for the incorporation of an Fmoc-D-Val-OH residue into a growing peptide chain on a solid support. The specific reagents, reaction times, and temperatures may vary depending on the specific peptide sequence and the scale of the synthesis.
1. Resin Preparation: The synthesis begins with a solid support (resin), typically pre-loaded with the first amino acid of the target sequence. If the C-terminal amino acid is not D-valine, the synthesis proceeds until the point where D-valine is to be added.
2. Fmoc Deprotection:
- The resin-bound peptide is washed with a suitable solvent, such as DMF.
- The Fmoc protecting group from the N-terminal amino acid of the growing peptide chain is removed by treating the resin with a 20-50% solution of piperidine in DMF for a specified period (e.g., 5-20 minutes).
- The resin is then thoroughly washed with DMF to remove the cleaved Fmoc group and residual piperidine.
3. Activation of Fmoc-D-Val-OH:
- In a separate vessel, Fmoc-D-Val-OH is dissolved in a suitable solvent (e.g., DMF or N-methyl-2-pyrrolidone).
- A coupling reagent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is added to the Fmoc-D-Val-OH solution.
- A base, typically diisopropylethylamine (DIPEA), is added to facilitate the formation of the activated ester of Fmoc-D-Val-OH.
4. Coupling Reaction:
- The solution containing the activated Fmoc-D-Val-OH is added to the reaction vessel containing the deprotected resin-bound peptide.
- The mixture is agitated for a sufficient time (e.g., 1-2 hours) at room temperature to allow for the complete coupling of the Fmoc-D-Val-OH to the N-terminus of the peptide chain.
5. Washing:
- After the coupling reaction, the resin is thoroughly washed with DMF to remove any unreacted reagents and byproducts.
6. Capping (Optional):
- To block any unreacted amino groups on the peptide chain and prevent the formation of deletion sequences, a capping step can be performed using reagents like acetic anhydride.
7. Cycle Repetition:
- The deprotection, activation, and coupling steps are repeated for each subsequent amino acid in the target peptide sequence.
8. Final Cleavage and Deprotection:
- Once the peptide sequence is fully assembled, the resin is treated with a strong acid cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the solid support and remove any remaining side-chain protecting groups.
9. Purification and Analysis:
- The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and analytical HPLC.
Experimental Workflow Diagram
The following diagram illustrates the key stages in a single coupling cycle involving Fmoc-D-Val-OH in solid-phase peptide synthesis.
Signaling Pathways and Broader Applications
While Fmoc-D-Val-OH itself is a synthetic building block and not directly involved in biological signaling pathways, the peptides synthesized using it can have profound biological effects. The incorporation of D-valine can influence the peptide's structure and stability, making it a valuable tool for designing peptide-based therapeutics that can modulate various signaling pathways. For instance, D-amino acid-containing peptides are being investigated as enzyme inhibitors, receptor antagonists, and antimicrobial agents. The specific signaling pathway targeted depends entirely on the full sequence and structure of the final synthetic peptide. Therefore, the primary role of Fmoc-D-Val-OH is as a critical precursor that enables the synthesis of these potentially therapeutic molecules.
